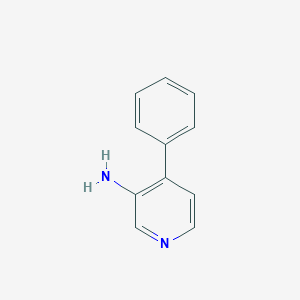

3-Amino-4-phenylpyridine

Descripción general

Descripción

3-Amino-4-phenylpyridine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It has been shown that similar compounds can facilitate redox state switching in materials, suggesting a potential interaction with redox-active targets .

Biochemical Pathways

It’s worth noting that pyrimidine biosynthesis, a conserved pathway in all living organisms, is often affected by similar compounds .

Result of Action

Similar compounds have been shown to have a variety of effects, including potential anti-inflammatory activity .

Actividad Biológica

3-Amino-4-phenylpyridine is a pyridine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the lithiation of 3-pivaloylaminopyridines followed by reactions with electrophiles such as phenylboronic acids. This method facilitates the production of various derivatives that exhibit enhanced biological properties .

Biological Activity Overview

This compound and its derivatives are known for their multifaceted biological activities, including:

- Antidiabetic Activity : Several derivatives have shown potent inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. For instance, some compounds exhibited higher inhibitory activity than acarbose, a standard antidiabetic drug .

- Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects against various human tumor cell lines, indicating potential as anticancer agents .

- Neurotropic Effects : Some derivatives have shown neuroprotective properties and potential antidepressant effects in animal models, outperforming traditional antidepressants like amitriptyline .

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by their structural modifications. Key findings include:

- Binding Affinity : The binding affinity to specific receptors correlates with biological activity. For example, certain compounds exhibited strong binding energies with protein receptors, suggesting effective interactions that enhance their pharmacological effects .

- Substituent Effects : Modifications at the phenyl or aryl moieties in the fourth and sixth positions of the pyridine ring have been shown to improve the biological activities of these compounds. The introduction of different functional groups can modulate their activity profiles significantly .

Table 1: Biological Activities of Selected Derivatives

| Compound | α-Glucosidase Inhibition (%) | Cytotoxicity (IC50 µM) | Neurotropic Activity |

|---|---|---|---|

| 9a | 56.6 | 15 | High |

| 9b | 41.2 | 20 | Moderate |

| 11b | 58.0 | 12 | High |

Note: Data are illustrative based on various studies highlighting the activity of these compounds.

Notable Studies

- Antidiabetic Properties : A study demonstrated that derivatives like compound 9a showed significant α-glucosidase inhibition exceeding that of acarbose at comparable concentrations, indicating their potential as effective antidiabetic agents .

- Anticancer Potential : Research revealed that certain derivatives were cytotoxic against human cancer cell lines, with IC50 values in the low micromolar range, suggesting their viability as candidates for cancer therapy .

- Neuroprotective Effects : In vivo studies indicated that some derivatives exhibited anxiolytic and antidepressant-like effects in animal models, suggesting a promising avenue for treating mood disorders .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Amino-4-phenylpyridine serves as a crucial building block in the development of various pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic effects against several diseases, including diabetes, cancer, and neurological disorders.

Antidiabetic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are key targets in diabetes management. For instance, a study highlighted that certain thiourea derivatives based on this compound showed promising antidiabetic activity by inhibiting these enzymes effectively, thus reducing blood glucose levels . The IC50 values for these compounds indicated their potential as effective hypoglycemic agents.

Anticancer Properties

Compounds derived from this compound have also been explored for their anticancer properties. Research has indicated that these derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Neurological Applications

The neurotropic activity of this compound derivatives has been a focus of research, particularly for conditions such as epilepsy and depression. Some studies have reported that these compounds exhibit anxiolytic and antidepressant effects in animal models, suggesting their potential utility in treating mood disorders .

Synthetic Applications

In addition to its biological applications, this compound is utilized in organic synthesis as a versatile intermediate.

Synthesis of Heterocyclic Compounds

The compound is often employed to synthesize various heterocyclic structures through reactions such as Suzuki coupling and lithiation. These reactions facilitate the formation of complex molecules that can serve as scaffolds for further drug development . For example, the synthesis of CD ring models of streptonigrin has been achieved using this compound derivatives, showcasing its utility in creating biologically relevant structures .

Development of New Ligands

Research has also focused on the use of this compound as a precursor for developing new ligands targeting adenosine receptors, which are implicated in various physiological processes and diseases. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly enhance binding affinity to these receptors .

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWKYMYEJLKQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376589 | |

| Record name | 3-Amino-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146140-99-0 | |

| Record name | 3-Amino-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 3-amino-4-phenylpyridine derivatives?

A1: The synthesis of this compound derivatives is significant due to their potential as building blocks for complex molecules. Specifically, these derivatives serve as CD ring models of Streptonigrin [, ]. Streptonigrin is a natural product with known antitumor and antibiotic properties. Therefore, developing efficient synthetic routes for these derivatives could contribute to the development of novel therapeutics.

Q2: What is the key reaction involved in synthesizing this compound derivatives as described in the research?

A2: The research highlights a novel synthetic strategy involving a Suzuki coupling reaction [, ]. Initially, 3-pivaloylaminopyridines undergo lithiation with butyl-lithium, followed by iodination to yield 4-iodo-3-pivaloylaminopyridines. These iodinated derivatives then undergo a palladium-catalyzed Suzuki coupling reaction with suitable phenylboronic acids. This crucial step results in the formation of the desired this compound core structure, mimicking the CD ring system of Streptonigrin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.